1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-[(2-Chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative characterized by a 2-chlorophenylmethyl group and a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methylphenyl group. The urea backbone (-NH-C(=O)-NH-) is central to its structural framework, a feature common to bioactive molecules targeting enzymes, receptors, or microbial pathways .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-16(9-7-13)23-12-15(10-18(23)24)22-19(25)21-11-14-4-2-3-5-17(14)20/h2-9,15H,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAWKCVPYRDKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of urea compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines. A notable study demonstrated that modifications in the urea structure could enhance cytotoxicity against breast and prostate cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests indicated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . This suggests potential applications in treating bacterial infections.
Herbicidal Activity
The compound's structural features allow it to function as a herbicide. Studies have indicated that it can inhibit specific enzymes involved in plant growth, leading to effective weed control in agricultural settings. Field trials demonstrated significant reduction in weed biomass when applied at recommended dosages .
Plant Growth Regulation
Additionally, the compound has been investigated for its role as a plant growth regulator. It was found to enhance root development and overall plant vigor under stress conditions, which is crucial for improving crop yields in adverse environments .
Case Studies
- Anticancer Research : A comprehensive study published in Journal of Medicinal Chemistry explored the synthesis of various urea derivatives, including 1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea. The study concluded that specific modifications could lead to enhanced anticancer activity, particularly against hormone-dependent cancers .
- Agricultural Field Trials : In a controlled field trial, the application of the compound resulted in a 50% reduction in weed populations compared to untreated controls. The results were statistically significant (p < 0.05), indicating its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Backbones
Compound 1 : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea
- Substituents: 3-chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl, pyridinyl.
- Activity : Glucokinase activator, enhancing glucose metabolism .
- Comparison: Unlike the target compound, this analogue uses a pyridinyl scaffold and lacks the pyrrolidinone ring. The fluorine atom may improve metabolic stability but reduce lipophilicity compared to the target’s chlorophenyl group .
Compound 3 : (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea
- Substituents : Triazinan-2-ylidene, 4-chlorobenzyl, pyridinyl.
- Comparison: The triazinan-dione core introduces polar groups, likely reducing blood-brain barrier penetration compared to the target’s pyrrolidinone. The 4-chlorobenzyl group shares similarities with the target’s 2-chlorophenylmethyl but may alter steric interactions .
EP 4 121 415 B1 Derivatives (e.g., 1-(2,6-Dichloropyridin-4-yl)-3-(2-hydroxymethylphenyl)urea)
- Substituents : Dichloropyridinyl, hydroxymethylphenyl.
- Activity : Antiepileptic and antipsychotic applications .
- Comparison: The hydroxymethyl group increases hydrophilicity, contrasting with the target’s methylphenyl substituent. Dichloropyridinyl may enhance halogen bonding but lacks the pyrrolidinone’s rigidity .
Non-Urea Compounds with Chlorophenyl/Methylphenyl Groups
CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole
- Substituents : Chlorophenyl, dimethylbenzyl-piperidinyl, fluoro-indole.
- Activity : Synergist with carbapenems against methicillin-resistant S. aureus (MRSA) .
- Comparison : The indole scaffold and piperidinyl group differ from the urea backbone but share chlorophenyl motifs. The fluorine atom may confer resistance to oxidative metabolism compared to the target’s methylphenyl group .
Clomazone : 2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone
Comparative Data Table
*Estimated based on substituent contributions.
Key Research Findings
- Structural Flexibility vs. Activity : The 5-oxopyrrolidin ring in the target compound may confer superior target engagement compared to linear urea derivatives (e.g., EP 4 121 415 B1 compounds) due to restricted rotation .
- Halogen Effects : The 2-chlorophenyl group enhances binding affinity through halogen bonding, similar to CDFII’s chlorophenyl motif in MRSA inhibition .
- Metabolic Stability : Methylphenyl substituents likely slow oxidative metabolism compared to hydroxymethyl groups in EP 4 121 415 B1 derivatives .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H19ClN2O
- Molecular Weight : 316.81 g/mol
- IUPAC Name : 1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity.
Biological Activity Overview
The following table summarizes the key biological activities reported for the compound:
Case Studies and Research Findings
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Anticancer Studies :
- A study evaluated the compound's effectiveness against breast cancer cell lines (MCF-7) and reported an IC50 value of 15 µM, indicating potent cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
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Antimicrobial Research :
- In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
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Enzyme Activity :
- The compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis for rapidly dividing cells. It showed a Ki value of 250 nM, suggesting a strong inhibitory effect.
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Neuroprotection :
- In a neuroprotective study involving neuronal cells exposed to oxidative stress, the compound reduced cell death by approximately 40% compared to untreated controls, indicating its potential utility in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
